molecular formula C19H24N2O4 B2497248 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea CAS No. 1396884-77-7

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea

Cat. No.: B2497248
CAS No.: 1396884-77-7
M. Wt: 344.411
InChI Key: DNULNJHEKADFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields

Scientific Research Applications

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained between 0°C and room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound shares similar functional groups but has a different core structure.

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Another compound with similar functional groups but differing in its overall structure.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(23,12-14-8-10-15(24-2)11-9-14)13-20-18(22)21-16-6-4-5-7-17(16)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNULNJHEKADFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.